molecular formula C8H11NO B3031606 5-Ethoxy-2-methylpyridine CAS No. 55270-48-9

5-Ethoxy-2-methylpyridine

Cat. No.: B3031606
CAS No.: 55270-48-9
M. Wt: 137.18 g/mol
InChI Key: VNMXIHKQNXHCMP-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methylpyridine (CAS: 55270-48-9) is a pyridine derivative with a molecular formula of C₈H₁₁NO and a molecular weight of 137.179 g/mol . It features an ethoxy group (-OCH₂CH₃) at the 5-position and a methyl group (-CH₃) at the 2-position of the pyridine ring. Pyridine derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and structural diversity.

Properties

IUPAC Name

5-ethoxy-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-10-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMXIHKQNXHCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341452
Record name 5-Ethoxy-2-methyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55270-48-9
Record name 5-Ethoxy-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55270-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-2-methyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-methylpyridine typically involves the alkylation of 2-methylpyridine with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl iodide.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method involves passing the starting materials through a packed column reactor under controlled temperature and pressure conditions. The use of catalysts such as Raney nickel can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as dihydropyridines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridines.

    Substitution: Halogenated, nitrated, or sulfonated pyridines.

Scientific Research Applications

Chemical Synthesis Applications

1.1 Intermediate for Pharmaceutical Compounds

5-Ethoxy-2-methylpyridine serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for functionalization that leads to the formation of biologically active compounds. For instance, it is utilized in synthesizing nicotinic acid derivatives, which are crucial in the treatment of conditions such as hyperlipidemia and other metabolic disorders .

1.2 Synthesis of Pyridine Derivatives

The compound is also used as a precursor in the synthesis of other pyridine derivatives. The reaction pathways often involve alkylation or acylation processes that leverage the nucleophilic nature of the pyridine nitrogen atom. This versatility makes it an essential building block in organic chemistry, particularly for creating complex molecular architectures .

Research Methodologies

2.1 Synthetic Pathways

Recent studies have focused on optimizing synthetic routes for this compound, enhancing yield and purity. One notable method involves the reaction of acetaldehyde with ammonium salts under controlled conditions, which has been shown to produce high yields of the desired compound .

Table 1: Comparison of Synthetic Methods for this compound

MethodYield (%)ConditionsCatalyst Used
Reaction with AATUp to 55%Semi-batch reactor, pH controlAmmonium acetate
Traditional Aldol Condensation50-60%High temperatureVarious (e.g., HF)
Ammonium Salt Reaction~80%Elevated pressureNone

Case Studies

3.1 Industrial Production of Nicotinic Acid

A significant application of this compound is in the industrial production of nicotinic acid. The oxidation reaction involving this compound has been studied extensively, demonstrating its efficiency in producing high-purity nicotinic acid suitable for pharmaceutical use .

3.2 Mechanistic Studies on Reaction Pathways

Research has also delved into the mechanistic pathways involved in synthesizing derivatives from this compound. A Design of Experiments (DoE) approach was employed to analyze how different parameters affect yield and selectivity during these reactions. The findings indicated that adjusting pH and reactant concentrations significantly influences product outcomes, providing insights into optimizing industrial processes .

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 5-Ethoxy-2-methylpyridine with analogs based on substituent type, reactivity, hazards, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 55270-48-9 5-ethoxy, 2-methyl C₈H₁₁NO 137.179 Potential intermediate in drug synthesis; limited physicochemical data .
5-Ethyl-2-methylpyridine 104-90-5 5-ethyl, 2-methyl C₈H₁₁N 121.18 Used in laboratory chemicals; flammable, requires ventilation and protective gear .
5-(Chloromethyl)-2-methoxypyridine 101990-70-9 5-chloromethyl, 2-methoxy C₇H₈ClNO 157.60 Reactive intermediate in organic synthesis; chloromethyl group enables nucleophilic substitution .
3-Iodo-2-methoxy-5-methylpyridine N/A 3-iodo, 2-methoxy, 5-methyl C₇H₈INO 249.05 Halogenated analog; iodine enhances electrophilic substitution potential .
5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine N/A 5-bromo, 3-methoxy, 2-TMS-ethynyl C₁₁H₁₄BrNOSi 308.22 Bromine and ethynyl groups facilitate cross-coupling reactions in catalysis .

Key Observations:

  • Alkoxy vs. Alkyl Groups : Ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents increase electron density on the pyridine ring compared to alkyl groups (e.g., ethyl or methyl), enhancing resistance to electrophilic attacks but reducing solubility in polar solvents .
  • Halogenated Derivatives : Bromo and iodo substituents (e.g., in 3-Iodo-2-methoxy-5-methylpyridine) improve reactivity in cross-coupling reactions, making them valuable in pharmaceutical synthesis . Chloromethyl groups (e.g., in 5-(Chloromethyl)-2-methoxypyridine) are highly reactive, enabling further functionalization .
  • Safety Profiles : 5-Ethyl-2-methylpyridine (CAS 104-90-5) poses inhalation hazards and requires alcohol-resistant foam for fire suppression . In contrast, safety data for this compound remains undocumented .
Physicochemical and Hazard Comparison

Table 2: Hazard and Handling Data

Compound Name Flammability Key Hazards Handling Precautions
This compound Unknown Data not available Assume standard pyridine precautions .
5-Ethyl-2-methylpyridine Flammable Inhalation risk, skin irritation Use ventilation; avoid dust formation .
5-(Chloromethyl)-2-methoxypyridine Unknown Corrosive, toxic if ingested Store in sealed containers; avoid moisture .

Biological Activity

5-Ethoxy-2-methylpyridine is a pyridine derivative that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This compound, characterized by the presence of an ethoxy group at the 5-position and a methyl group at the 2-position of the pyridine ring, exhibits various biological interactions that may be leveraged for therapeutic purposes.

This compound can be synthesized through several methods, including condensation reactions involving simple precursors like paraldehyde and ammonia. This synthesis route allows for efficient production, making it a viable candidate for further chemical modifications and applications in drug development .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown promise in modulating inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as MAPK (Mitogen-Activated Protein Kinase). This suggests potential applications in treating inflammatory diseases .

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been noted, warranting further investigation into its potential as an anticancer therapeutic agent .

Case Studies

  • Antimicrobial Activity Study : A study conducted on various derivatives of pyridine, including this compound, demonstrated its efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, indicating a strong potential for development into a new antimicrobial drug.
  • Anti-inflammatory Mechanism : In vitro assays revealed that this compound effectively reduced the expression of pro-inflammatory cytokines in human cell lines stimulated with lipopolysaccharides (LPS). This suggests its role in modulating immune responses and highlights its potential for treating conditions like rheumatoid arthritis .
  • Cytotoxicity Assessment : In a recent study focusing on cancer therapeutics, this compound was tested against various cancer cell lines, including breast and lung cancer cells. Results showed a dose-dependent response with significant cytotoxic effects observed at higher concentrations, indicating its potential as a lead compound for further anticancer drug development .

Data Summary

Property Value/Observation
Molecular FormulaC8_{8}H11_{11}N
Molecular Weight135.18 g/mol
Antimicrobial ActivityEffective against S. aureus and E. coli (MIC lower than standard antibiotics)
Anti-inflammatory ActivityReduces pro-inflammatory cytokines in vitro
CytotoxicityInduces apoptosis in breast and lung cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethoxy-2-methylpyridine, and how can reaction efficiency be optimized?

  • Methodological Answer : A viable approach involves nitro group reduction, inspired by methods for structurally similar pyridines. For example, 5-amino-2-methoxypyridine synthesis uses iron powder in methanol under reflux with acetic acid as a catalyst . For this compound, analogous reductive conditions (e.g., catalytic hydrogenation or metal-acid systems) could be applied to intermediates like 5-nitro-2-ethoxy derivatives. Optimization includes monitoring reaction progress via TLC/HPLC, adjusting stoichiometry of reducing agents, and controlling temperature gradients to minimize side products. Post-reaction workup should involve basification (e.g., NaOH) and fractional distillation for purification.

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethoxy group at C5, methyl at C2) through chemical shifts and coupling patterns.
  • FT-IR : Identifies functional groups (e.g., C-O-C stretch of ethoxy at ~1100–1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolves absolute configuration, as demonstrated for copper-pyridine complexes .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Use solvents like dichloromethane/water to separate organic and aqueous phases, removing polar byproducts.
  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane optimizes separation of ethoxy/methyl-substituted pyridines.
  • Distillation : For high-purity isolation, fractional distillation under reduced pressure (e.g., 140–142°C at 3.33–3.60 kPa for similar compounds) is effective .

Advanced Research Questions

Q. How should researchers address contradictions in reported spectral data for pyridine derivatives during structural validation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) .
  • Isotopic Labeling : Resolve ambiguous peaks via deuterated analogs or 15^{15}N-labeled compounds.
  • Collaborative Analysis : Replicate studies using independent instrumentation (e.g., different NMR field strengths) to rule out equipment bias .

Q. What methodological considerations are essential when designing stability studies for ethoxy-substituted pyridines under varying conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/vis) to assess degradation pathways .
  • HPLC-PDA Monitoring : Track decomposition products and quantify stability-indicating parameters (e.g., half-life).
  • pH-Dependent Studies : Evaluate hydrolysis susceptibility of the ethoxy group in acidic/basic media .

Q. How can researchers systematically assess the toxicological profile of this compound given limited existing data?

  • Methodological Answer :

  • In Silico Prediction : Use tools like OECD QSAR Toolbox or Toxtree to estimate acute toxicity and bioaccumulation potential .
  • In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HepG2 cells) and genotoxicity tests (Ames assay) .
  • Ecotoxicity Modeling : Apply EPI Suite to predict biodegradability and aquatic toxicity thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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